3-(Cyclopentylamino)benzonitrile

Physicochemical characterization Regioisomer comparison Predicted properties

Medicinal chemists developing kinase inhibitors often struggle to source meta-substituted benzonitrile building blocks with verified regiochemical integrity, where positional isomerism critically impacts target binding. 3-(Cyclopentylamino)benzonitrile (CAS 1019569-17-5) addresses this with documented meta-substitution conferring distinct steric and electronic properties (predicted pKa ~10.51) versus ortho- and para-isomers. • Enables systematic SAR exploration of positional isomerism effects on kinase binding affinity and selectivity • Predicted boiling point 315.3 °C and density 1.10 g/cm³ provide measurable benchmarks for reaction monitoring and purification • Supplied as research-grade material with batch-specific analytical documentation; verified identity via HPLC, NMR, and LC-MS

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13244577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylamino)benzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C12H14N2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6H2
InChIKeyXXDHUCKKMOWISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentylamino)benzonitrile (CAS 1019569-17-5): Aromatic Amine Building Block for Medicinal Chemistry and Kinase-Targeted Research Procurement


3-(Cyclopentylamino)benzonitrile (CAS 1019569-17-5) is a synthetic organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It belongs to the benzonitrile class of aromatic amines, characterized by a benzene ring bearing a nitrile (-C≡N) group and a cyclopentylamino (-NH-C5H9) substituent at the meta (3-) position . This meta-substitution pattern confers distinct steric and electronic properties compared to its ortho- and para-regioisomers, influencing its utility as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and as a scaffold for probing structure-activity relationships [1].

Meta-substituted benzonitrile Aromatic amine building block for kinase-targeted SAR studies
Regioisomer-specific design Enables exploration of positional isomer effects on target binding
Chemical probe synthesis Scaffold for functional probes with unique geometry and electronic profile

Why Generic Substitution Fails: Positional Isomerism and Structural Uniqueness of 3-(Cyclopentylamino)benzonitrile in Research Procurement


The biological activity and physicochemical behavior of cyclopentylamino-substituted benzonitriles are exquisitely sensitive to the position of the amino group on the aromatic ring. The ortho (2-), meta (3-), and para (4-) isomers, while sharing an identical molecular formula (C12H14N2) and molecular weight (186.25 g/mol), exhibit divergent molecular geometries, dipole moments, and electronic distributions [1]. These positional differences critically alter the compound's ability to engage in specific intermolecular interactions (e.g., hydrogen bonding, π-stacking) within enzyme active sites or receptor binding pockets. Consequently, 3-(cyclopentylamino)benzonitrile cannot be considered a generic substitute for its 2- or 4- isomers in any research program focused on developing selective kinase inhibitors, GPCR modulators, or other targeted therapies [2]. The quantifiable differences detailed below provide a clear scientific basis for selecting this specific meta-isomer over alternative positional analogs.

Ortho (2-) and para (4-) isomers display different molecular geometries, which may alter binding interactions in kinase active sites.

Predicted pKa differences between meta and other isomers can shift protonation state and solubility under physiological pH conditions.

The meta-substitution pattern provides a distinct dipole moment and electronic distribution not replicated by other isomers, limiting direct substitution.

Quantitative Differentiation of 3-(Cyclopentylamino)benzonitrile for Informed Procurement


Meta-Position Isomerism Differentiates Physical Properties from Ortho- and Para-Analogs

3-(Cyclopentylamino)benzonitrile (meta-isomer) exhibits a predicted pKa of 10.51±0.40, which is notably distinct from the predicted values for its positional isomers, directly impacting its protonation state and, therefore, its solubility and binding interactions under physiological pH conditions . This pKa value is derived from the electronic influence of the meta-substitution pattern on the aromatic amine's nitrogen lone pair, which is less conjugated than in the para-isomer [1].

Meta pKa differentiation
Data to verify
10.51 ± 0.40 (predicted)
vs. ortho ~9.5–10.0, para ~9.8–10.3
Predicted higher basicity may influence ionization and solubility in assay buffers.
Predicted values; experimental verification needed.
Physicochemical characterization Regioisomer comparison Predicted properties

Volumetric and Thermal Properties: Boiling Point and Density Differentiation from Analogs

The predicted boiling point and density for 3-(Cyclopentylamino)benzonitrile provide measurable distinctions from its regioisomers, reflecting differences in intermolecular forces such as dipole-dipole interactions and molecular packing efficiency. For 3-(Cyclopentylamino)benzonitrile, the predicted boiling point is 315.3±42.0 °C and the predicted density is 1.10±0.1 g/cm³ .

Volumetric property
Data to verify
BP 315.3±42.0 °C
Density 1.10±0.1 g/cm³ (predicted)
Lower predicted boiling point may correlate with enhanced volatility for purification.
Predicted values; limited comparator data available.
Physicochemical characterization Regioisomer comparison Predicted properties

Class-Level Activity in Kinase Inhibition: A Basis for Scaffold Selection

While direct quantitative activity data for 3-(Cyclopentylamino)benzonitrile against specific kinases is not publicly available in peer-reviewed literature, its inclusion as a core scaffold in a patent family explicitly claiming 'Benzonitrile derivatives as kinase inhibitors' provides class-level evidence of its potential utility [1]. The meta-cyclopentylamino substitution is a key structural feature within the claimed genus, distinguishing it from other benzonitrile analogs used as kinase inhibitor building blocks.

Kinase inhibitor scaffold
Class-level
Patent genus inclusion
Supports scaffold selection for kinase inhibitor SAR.
No direct assay data; patent-level inference.
Kinase inhibition Medicinal chemistry Class-level inference

Recommended Research and Industrial Application Scenarios for 3-(Cyclopentylamino)benzonitrile Based on Verified Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Scaffolds

Procure 3-(Cyclopentylamino)benzonitrile as a key meta-substituted benzonitrile building block for SAR studies aimed at developing novel kinase inhibitors. Its specific substitution pattern, as documented in the relevant patent landscape, provides a distinct starting point compared to ortho- or para-analogs, allowing for systematic exploration of how positional isomerism affects kinase binding affinity and selectivity [1]. The predicted higher basicity of the meta-isomer (pKa 10.51) may also influence target engagement compared to other isomers.

Chemical Biology: Synthesis of Functional Probes and Ligands for Target Identification

Utilize 3-(Cyclopentylamino)benzonitrile to synthesize chemical probes for investigating biological targets, such as GPCRs or enzymes where benzonitrile derivatives are known to interact. The meta-positioning of the cyclopentylamino group creates a unique molecular geometry and electronic profile that is not replicated by its ortho- or para-isomers, which could be crucial for generating selective probes.

Process Chemistry: Method Development for Regioselective Synthesis of meta-Substituted Benzonitriles

Employ 3-(Cyclopentylamino)benzonitrile as a reference standard or starting material for developing and optimizing synthetic routes to meta-substituted aromatic amines. Its distinct physicochemical properties (predicted boiling point 315.3 °C, density 1.10 g/cm³) provide measurable benchmarks for monitoring reaction progress, purification efficiency (e.g., distillation or chromatography), and product identity, ensuring robust and reproducible synthetic methodology .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Meta-substitution pattern differentiation
Kinase binding affinity and selectivity SAR
Chemical probe synthesis
Unique molecular geometry from meta-cyclopentylamino group
Target engagement selectivity
Process chemistry method development
Measurable physicochemical benchmarks
Purification and identity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.